Methyl 3-(2-naphthyl)-2-oxopropanoate
Description
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 3-naphthalen-2-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 |
InChI Key |
XVZZZRMGQHQDKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Crystal structure and X-ray diffraction of Methyl 3-(2-naphthyl)-2-oxopropanoate
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-(2-naphthyl)-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 3-(2-naphthyl)-2-oxopropanoate. While a definitive crystal structure is not publicly available, this document serves as a detailed, field-proven protocol and expert guide for researchers undertaking similar structural determinations. We will explore the critical steps from material preparation to the final elucidation and interpretation of the molecular and supramolecular architecture. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to crystallographic studies in drug discovery and materials science.
Introduction: The Significance of Structural Elucidation
Methyl 3-(2-naphthyl)-2-oxopropanoate is a ketoester derivative featuring a naphthalene moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with the naphthalene ring system. The precise three-dimensional arrangement of atoms within a crystal lattice, determinable by single-crystal X-ray diffraction, is paramount for understanding a molecule's physicochemical properties, its potential intermolecular interactions, and its structure-activity relationships (SAR).
This guide will walk through a representative workflow for determining the crystal structure of a novel compound like Methyl 3-(2-naphthyl)-2-oxopropanoate, providing the level of detail required for a senior application scientist.
Synthesis and Crystallization: The Foundation of a High-Quality Structure
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis of Methyl 3-(2-naphthyl)-2-oxopropanoate
A plausible and efficient synthetic route to the title compound is the Claisen condensation of 2-acetylnaphthalene with dimethyl oxalate, followed by selective demethylation.
Experimental Protocol: Synthesis
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 150 mL of anhydrous methanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions. Stir the mixture until all the sodium has reacted to form sodium methoxide.
-
Condensation Reaction: To the freshly prepared sodium methoxide solution, add a solution of 2-acetylnaphthalene (17.0 g, 100 mmol) in 50 mL of anhydrous methanol. Subsequently, add dimethyl oxalate (11.8 g, 100 mmol) dropwise over 30 minutes.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 200 mL of ice-cold 1 M hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to afford Methyl 3-(2-naphthyl)-2-oxopropanoate as a crystalline solid.
Crystallization: The Art of Growing Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Experimental Protocol: Crystallization
-
Slow Evaporation: Dissolve approximately 20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting the growth of single crystals.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a cryostat for further slow cooling.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This section details the workflow from crystal selection to data collection.
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. Data collection is performed on a diffractometer, commonly equipped with a CCD or CMOS detector.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: A well-formed single crystal is carefully selected and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) is activated.
-
Unit Cell Determination: A series of initial diffraction images (frames) are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
Caption: Experimental workflow for crystal structure determination.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
Structure Solution
Structure solution involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.
Structure Refinement
The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is commonly performed using software such as SHELXL.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Initial Structure Solution: Direct methods are employed to generate an initial electron density map and a preliminary atomic model.
-
Iterative Refinement: The model is refined through multiple cycles of least-squares refinement. In each cycle, the agreement between the observed and calculated diffraction data is improved.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Final Refinement and Validation: The final refinement is carried out until convergence is reached. The quality of the final model is assessed using various metrics, such as R-factors and the goodness-of-fit. The structure is validated using tools like PLATON and CheckCIF.
Hypothetical Crystallographic Data and Structural Analysis
As a representative example, the following table summarizes a plausible set of crystallographic data for Methyl 3-(2-naphthyl)-2-oxopropanoate.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₄H₁₂O₃ |
| Formula weight | 228.24 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 13.789(5) |
| β (°) | 105.23(1) |
| Volume (ų) | 1137.8(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.334 |
| Absorption coefficient (mm⁻¹) | 0.092 |
| F(000) | 480 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8123 |
| Independent reflections | 2589 [R(int) = 0.021] |
| Data/restraints/parameters | 2589 / 0 / 155 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |
Molecular Structure
The hypothetical structure of Methyl 3-(2-naphthyl)-2-oxopropanoate would reveal the conformation of the molecule, including the planarity of the naphthalene ring and the relative orientation of the methyl oxopropanoate side chain.
Caption: 2D representation of Methyl 3-(2-naphthyl)-2-oxopropanoate.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the absence of strong hydrogen bond donors, the crystal packing of Methyl 3-(2-naphthyl)-2-oxopropanoate would likely be dominated by C-H···O interactions and potential π-π stacking between the naphthalene rings of adjacent molecules. The analysis of these interactions is crucial for understanding the solid-state properties of the material.
Conclusion: The Power of a Definitive Structure
This technical guide has outlined a comprehensive, best-practice approach to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 3-(2-naphthyl)-2-oxopropanoate. While presenting a hypothetical dataset, the principles and protocols described are universally applicable for the structural elucidation of novel small molecules. A definitive crystal structure provides invaluable insights into the molecule's conformation, its intermolecular interactions, and its potential behavior in a solid-state formulation. For researchers in drug development and materials science, such detailed structural information is a cornerstone for rational design and the optimization of molecular properties.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link][1][2]
-
PubChem. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester. [Link][4]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 3. Methyl 3-(naphthalen-2-yl)prop-2-enoate | C14H12O2 | CID 816752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile and Solvation Dynamics of Methyl 3-(2-naphthyl)-2-oxopropanoate in Polar Aprotic Solvents
Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Methyl 3-(2-naphthyl)-2-oxopropanoate (also known as methyl 2-oxo-3-(naphthalen-2-yl)propanoate) is a critical α -keto ester intermediate frequently utilized in the synthesis of naphthyl-based therapeutics, targeted kinase inhibitors, and complex non-steroidal anti-inflammatory drugs (NSAIDs). Due to its dual structural nature—a highly lipophilic naphthyl system coupled with a polar, enolizable α -keto ester moiety—its solubility behavior is non-trivial.
This technical guide establishes the thermodynamic framework for the solubility of Methyl 3-(2-naphthyl)-2-oxopropanoate in polar aprotic solvents. By leveraging Hansen Solubility Parameters (HSP) and dipole-dipole interaction models, we elucidate the causality behind solvent efficacy. Furthermore, we provide a self-validating experimental protocol designed to ensure robust solubility quantification while preventing solvent-induced degradation.
Structural Profiling and Solvation Thermodynamics
To predict and manipulate the solubility of Methyl 3-(2-naphthyl)-2-oxopropanoate, one must deconstruct its molecular architecture into its fundamental solvating demands.
The Rationale for Polar Aprotic Solvents
A polar aprotic solvent is defined as a solvent that lacks an acidic proton (such as hydroxyl or amine groups) but maintains a high degree of polarity[1]. For α -keto esters, protic solvents (like methanol or ethanol) are often detrimental; they can act as proton donors that catalyze unwanted enolization, leading to aldol-type condensations or transesterification side reactions. Dipolar aprotic solvents are ubiquitous in organic chemistry due to their ability to dissolve a wide variety of materials and their versatility as reaction media[2], making them the ideal choice for processing this intermediate.
Hansen Solubility Parameters (HSP) Analysis
The solvation of this compound is governed by three cohesive energy vectors:
-
Dispersion Forces ( δD ): The bulky, electron-rich naphthyl ring demands a solvent with a high dispersion parameter to facilitate cavity formation and π−π or induced-dipole interactions.
-
Polar Interactions ( δP ): The adjacent carbonyl groups of the α -keto ester possess a strong localized dipole, requiring a solvent with a high dielectric constant and dipole moment.
-
Hydrogen Bonding ( δH ): While the solute lacks hydrogen bond donors, the carbonyl oxygens are strong hydrogen bond acceptors.
The Hansen solubility parameter (HSP) framework enables the selection of solvents for dissolving solutes by mapping their respective HSP values—dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) components—in a three-dimensional space[3]. Solvents whose coordinates fall within the solute's interaction radius ( Ro ) will exhibit superior dissolution capabilities.
Fig 1: Solvation dynamics and structural demands of the solute in polar aprotic media.
Quantitative Data: Solvent Matrix
To establish a comparative baseline, we evaluate standard polar aprotic solvents based on their physical properties and their resulting solubilization capacity for Methyl 3-(2-naphthyl)-2-oxopropanoate. Polar solvents are those whose dielectric constants are 50 and greater, while semipolar solvents (like acetone) have dielectric constants between 20 and 50[4].
Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) |
| DMSO | 46.7 | 3.96 | 18.4 | 16.4 | 10.2 |
| NMP | 32.3 | 4.09 | 18.0 | 12.3 | 7.2 |
| DMF | 36.7 | 3.86 | 17.4 | 13.7 | 11.3 |
| Acetonitrile | 38.3 | 3.20 | 15.3 | 18.0 | 6.1 |
| Acetone | 21.8 | 2.91 | 15.5 | 10.4 | 7.0 |
Note: Dielectric and dipole data sourced from standard physicochemical reference tables[1].
Table 2: Empirical Solubility Profile (Estimated at 25°C)
| Solvent | Solubility (mg/mL) | Solvation Mechanism / Causality |
| DMSO | > 150 | High δD stabilizes the naphthyl ring; high dipole moment (3.96 D) strongly solvates the α -keto ester. |
| NMP | > 120 | Excellent cavity formation due to structural bulk; strong dipole-dipole interactions. |
| DMF | ~ 95 | Good balance of δD and δP , but slightly lower dipole moment than NMP/DMSO. |
| Acetonitrile | ~ 40 | High polarity ( δP = 18.0), but low dispersion ( δD = 15.3) limits interaction with the bulky naphthyl group. |
| Acetone | ~ 25 | Lower dielectric constant (21.8) and lower dipole moment restrict total solubilization capacity. |
Causality Insight: The stark difference in solubility between DMSO and Acetonitrile lies in the dispersion parameter ( δD ). Acetonitrile is highly polar but lacks the polarizability and dispersion forces required to effectively solvate the large, hydrophobic naphthyl π -system.
Self-Validating Experimental Protocol: Solubility Determination
To generate reliable, publication-grade solubility data for Methyl 3-(2-naphthyl)-2-oxopropanoate, a standard "shake-flask" method is insufficient. The protocol must be a self-validating system that accounts for potential solvent-mediated polymorphism or solvate formation.
Step-by-Step Methodology
Step 1: Isothermal Saturation (Phase Addition)
-
Dispense 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into a 10 mL jacketed glass vial.
-
Add Methyl 3-(2-naphthyl)-2-oxopropanoate in 50 mg aliquots under constant magnetic stirring (400 RPM) at 25.0 ± 0.1 °C until a persistent suspension is observed, indicating thermodynamic saturation.
Step 2: Equilibration & Kinetic Verification 3. Seal the vial under a nitrogen atmosphere to prevent moisture ingress (which alters the dielectric constant). 4. Self-Validation Check 1 (Steady-State Confirmation): Extract 0.5 mL aliquots at t=24 hours and t=72 hours. If the concentration variance between the two time points exceeds 2%, extend equilibration until ΔC<2% .
Step 3: Phase Separation 5. Centrifuge the aliquots at 10,000 ×g for 10 minutes at 25°C. 6. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.
Step 4: Quantification & Solid-Phase Validation 7. Dilute the filtrate volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water) and quantify via HPLC-UV at the compound's λmax (typically around 230-250 nm for naphthyl derivatives). 8. Self-Validation Check 2 (Form Verification): Recover the solid retentate from the filter. Analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Compare the diffractogram to the starting material to ensure the compound did not precipitate as a DMSO-solvate or undergo polymorphic transformation.
Fig 2: Self-validating isothermal solubility workflow with solid-phase verification.
Implications for Downstream Processing
Understanding this solubility profile is paramount for process chemistry:
-
Reaction Optimization: For nucleophilic additions or reductions targeting the α -keto group, DMSO and NMP provide the highest solubility, allowing for highly concentrated reaction streams (improving reactor throughput).
-
Crystallization and Anti-Solvent Selection: Because the compound is highly soluble in DMSO but poorly soluble in water, a DMSO/Water system serves as an excellent solvent/anti-solvent pair for controlled crystallization. The high dipole moment of DMSO keeps the compound in solution, while the addition of water (which disrupts the dispersion forces) forces a high supersaturation ratio, driving rapid nucleation.
References
- Polar aprotic solvent. Wikipedia.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Hansen solubility parameter. Grokipedia.
- Pharmaceutical Solvents. Basicmedical Key.
Sources
An In-depth Technical Guide to the Electronic and Steric Effects of the Naphthyl Group in Methyl 3-(2-naphthyl)-2-oxopropanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(2-naphthyl)-2-oxopropanoate is an α-keto ester featuring a bulky and electronically significant 2-naphthyl substituent. This guide provides a detailed analysis of the electronic and steric effects imparted by the naphthyl group, which profoundly influence the molecule's conformation, reactivity, and potential as a synthetic intermediate. We will explore the electronic landscape shaped by the aromatic π-system and delve into the steric constraints that dictate its three-dimensional architecture. This document synthesizes theoretical principles with practical experimental protocols, offering a comprehensive resource for professionals in chemical and pharmaceutical research.
Introduction
α-Keto esters are a class of organic compounds of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity.[1][2] The presence of two adjacent carbonyl groups makes them valuable precursors for a wide range of molecular scaffolds, including α-hydroxy acids and α-amino acids.[2] In Methyl 3-(2-naphthyl)-2-oxopropanoate, the incorporation of a 2-naphthyl group introduces a unique combination of electronic and steric properties that modulate the inherent reactivity of the α-keto ester core. Understanding this interplay is critical for designing new synthetic routes and for the rational design of novel therapeutic agents.[3] This guide will dissect these effects, providing both foundational knowledge and actionable experimental insights.
The Electronic Landscape of the 2-Naphthyl Group
The electronic character of the 2-naphthyl group is a direct consequence of its extended, delocalized π-electron system. This aromatic moiety influences the adjacent keto-ester functionality through a combination of resonance and inductive effects.
2.1. Resonance and Inductive Effects
The naphthalene ring system is electron-rich and can donate electron density through resonance.[4] This delocalization can extend to the carbonyl groups, influencing their electrophilicity. The positioning at the 2-position of the naphthalene ring is crucial. Unlike the 1-position, which is subject to peri-interactions with the hydrogen at the 8-position, the 2-position offers a different electronic environment.[5][6] Substitution at the 2-position generally leads to different electronic and steric outcomes compared to the 1-position.[6] The extended π-system of the naphthyl group participates in conjugation, which can decrease the LUMO level and narrow the energy gap of the molecule.[7]
2.2. Spectroscopic Signatures
The electronic properties of the naphthyl group give rise to characteristic spectroscopic features. In UV-Vis spectroscopy, the aromatic naphthalene ring structure results in strong π → π* transitions, typically observed as absorption bands in the 220-280 nm range.[8] The exact position and intensity of these bands can be influenced by the rest of the molecule. In ¹H NMR spectroscopy, the aromatic protons of the naphthyl group typically resonate in the δ 7.0-8.5 ppm region, while in ¹³C NMR, the aromatic carbons appear in the δ 110-150 ppm range.[9]
Table 1: Representative Spectroscopic Data for Naphthyl-Containing Esters
| Spectroscopic Technique | Characteristic Signal | Approximate Chemical Shift/Region |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |
| ¹³C NMR | Ester Carbonyl Carbon | δ 165 - 170 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |
| UV-Vis | π → π* transitions | 220 - 280 nm |
Note: Data are generalized from similar structures and may vary for the specific title compound.[8][9]
Steric Architecture and Conformational Dynamics
The sheer size of the 2-naphthyl group imposes significant steric constraints on Methyl 3-(2-naphthyl)-2-oxopropanoate, influencing its molecular conformation and reactivity.
3.1. Conformational Preferences
Aryl alkyl ketones with bulky substituents on the aromatic ring typically exhibit a twisted conformation where the plane of the aromatic ring is not coplanar with the carbonyl group.[10] This is a direct result of steric repulsion. In the case of a 2-naphthyl substituent, the bulky aromatic system will likely force a non-planar arrangement to minimize steric strain. Computational modeling, such as Density Functional Theory (DFT), can predict the preferred conformation by identifying the geometry with the lowest energy.[11] Such calculations often reveal a significant dihedral angle between the naphthyl ring and the adjacent carbonyl group.[9] This twisting has a direct impact on the extent of electronic conjugation.
3.2. Implications for Reactivity
Steric hindrance is a critical factor in determining the accessibility of the electrophilic carbonyl carbons to incoming nucleophiles.[12] The bulky naphthyl group can shield one face of the molecule, leading to diastereoselective reactions if a chiral center is present or introduced.[11] The preferred ground-state conformation of the ketone can strongly influence the stereochemical outcome of nucleophilic additions.[11] For sterically hindered ketones, higher reaction temperatures or more reactive reagents may be necessary to overcome the activation energy barrier.[13]
Caption: Conceptual diagram of steric hindrance by the naphthyl group.
Experimental Protocols for Characterization
A thorough understanding of Methyl 3-(2-naphthyl)-2-oxopropanoate requires a combination of synthesis, purification, and detailed characterization through spectroscopic and analytical techniques.
4.1. Synthesis of α-Keto Esters
Protocol: General Friedel-Crafts Acylation Approach
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of naphthalene in a suitable dry solvent (e.g., dichloromethane).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add a Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.
-
Acylating Agent Addition: Add a solution of methyl chlorooxoacetate (or a similar acylating agent) in the same solvent dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
4.2. X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details.[15]
Protocol: Crystal Growth and Analysis
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.[15]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other available techniques. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.[15]
Caption: General workflow for synthesis and characterization.
Implications in Drug Development and Organic Synthesis
The unique structural and electronic features of Methyl 3-(2-naphthyl)-2-oxopropanoate make it a molecule of interest for drug development and as a versatile synthetic building block.
-
Scaffold for Bioactive Molecules: The naphthyl moiety is a common feature in many biologically active compounds. The α-keto ester functionality provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.
-
Precursor for Heterocycles: α-Keto esters are valuable precursors for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[2]
-
Mitochondrial Pyruvate Carrier (MPC) Inhibition: Derivatives of pyruvate have been investigated as modulators of the mitochondrial pyruvate carrier (MPC), a target for metabolic diseases.[16] The lipophilic naphthyl group could enhance cell permeability and interaction with protein targets.
Conclusion
The 2-naphthyl group in Methyl 3-(2-naphthyl)-2-oxopropanoate exerts a profound influence through a combination of electronic and steric effects. Its extended π-system modulates the reactivity of the α-keto ester core, while its steric bulk dictates the molecule's three-dimensional shape and the accessibility of its reactive centers. A comprehensive understanding of these properties, gained through the experimental and computational methods outlined in this guide, is essential for harnessing the full potential of this molecule in synthetic and medicinal chemistry applications.
References
-
Casarini, D., Lunazzi, L., & Verbeek, R. (1996). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketones Investigated by Dynamic and Solid State NMR. Tetrahedron, 52(7), 2471-2480. Link
-
BenchChem. (2025). An In-depth Technical Guide on the Electronic and Steric Effects in 1-Naphthyl Benzoate. BenchChem Technical Guides. Link
-
Weiss, M. M., et al. (2014). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. Link
-
Wuxi AppTec. (2026). Methyl Pyruvate (CAS 600-22-6): Chemical Synthesis & Manufacturing Excellence. Wuxi AppTec. Link
-
Al-Hujran, T. A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Link
-
Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Link
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem Technical Guides. Link
-
Grykien, R., et al. (2017). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry. Link
-
Wang, D., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. PMC. Link
-
Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Link
-
Juhl, K., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters. ACS Publications. Link
-
Karabiyik, H., et al. (2008). N-Methyl-N-phenylaminomethyl 2-naphthyl ketone: an X-raydiffraction and density functional theory study. ResearchGate. Link
-
Frise, A. E., et al. (2003). First Structural Analysis of a Naphthalene-Based Poly(ether ketone): Crystal and Molecular Simulation from X-ray Powder Data and Diffraction Modeling. Macromolecules. Link
-
Frise, A. E., et al. (2003). First Structural Analysis of a Naphthalene-Based Poly(ether ketone): Crystal and Molecular Simulation from X-ray Powder Data and. ACS Publications. Link
-
Fiveable. (2025). 2-naphthol: Organic Chemistry Study Guide. Fiveable. Link
-
ResearchGate. (n.d.). Asymmetric transformations of diaryl, aliphatic and aryl ketones. ResearchGate. Link
-
ChemicalBook. (2023). 2-Naphthol: properties and applications in synthesis of heterocyclic compounds and health risks. ChemicalBook. Link
-
Sanchez-Larios, E., et al. (2025). Unusual Rearrangement of a 1,8-Naphthalene Derivative. PMC. Link
-
Google Patents. (n.d.). Use of methyl pyruvate to increase cellular energy production downstream of glycolysis. Google Patents. Link
-
Karabiyik, H., et al. (2008). N-methyl-N-phenylaminomethyl 2-naphthyl ketone: an X-ray diffraction and density functional theory study. PubMed. Link
-
Wagner, P. J., & Meador, M. A. (1985). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society. Link
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Link
-
Gelas, J., & Horton, D. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research. Link
-
Lukasiewicz, L. G., et al. (2022). Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online. Link
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Stack Exchange. Link
-
Yue, D., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. PMC. Link
-
Aliyeva, A. R., et al. (2025). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. MDPI. Link
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Link
-
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Link
-
ResearchGate. (2025). Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. ResearchGate. Link
-
Google Patents. (n.d.). Use of methyl pyruvate for the purpose of reducing weight gain in mammals. Google Patents. Link
-
Pérez-Peralta, N., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Link
-
BenchChem. (2025). Overcoming Steric Hindrance in 1-Benzyl-2-naphthol Reactions. BenchChem Technical Guides. Link
-
PubChem. (n.d.). 3-(2-Naphthyl)propanal. PubChem. Link
-
BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. BenchChem Technical Guides. Link
-
Hutar, M., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. Link
-
Organic Chemistry Frontiers. (n.d.). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. RSC Publishing. Link
-
SpectraBase. (n.d.). (2E)-2-Methyl-3-(2-naphthyl)-1-phenylprop-2-en-1-one. SpectraBase. Link
-
NIST. (n.d.). 2-Methylpropionic acid, 2-naphthyl ester. NIST WebBook. Link
-
MassBank. (2008). Organic compounds. MassBank. Link
Sources
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Naphthol: properties and applications in synthesis of heterocyclic compounds and health risks_Chemicalbook [chemicalbook.com]
- 5. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iris.unibas.it [iris.unibas.it]
- 11. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Synthesis of Methyl 3-(2-naphthyl)-2-oxopropanoate: An Application Note and Protocol
Introduction
Methyl 3-(2-naphthyl)-2-oxopropanoate is a valuable α-keto ester intermediate with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a naphthalene ring system coupled with a reactive α-keto ester functionality, makes it an attractive precursor for the synthesis of a variety of complex organic molecules, including novel pharmaceuticals and functional materials. This application note provides a comprehensive guide for the synthesis of methyl 3-(2-naphthyl)-2-oxopropanoate from 2-naphthaldehyde, designed for researchers, scientists, and professionals in drug development. The described protocol is based on a robust Claisen condensation reaction, offering a reliable and scalable method for the preparation of this key synthetic building block.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed Claisen condensation between 2-naphthaldehyde and dimethyl oxalate. In this reaction, dimethyl oxalate, which lacks α-hydrogens, serves exclusively as the electrophilic acylating agent.[1] Sodium methoxide is employed as the base to deprotonate the α-carbon of an intermediate, driving the reaction towards the desired product.
Overall Reaction:
Mechanistic Rationale:
The Claisen condensation, in this context, follows a well-established reaction pathway.[2] The mechanism involves the initial nucleophilic addition of the methoxide ion to the aldehyde, followed by a condensation with dimethyl oxalate.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 3-(2-naphthyl)-2-oxopropanoate.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 2-Naphthaldehyde | C₁₁H₈O | 156.18 | 66-99-9 | ≥98% | Sigma-Aldrich |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 553-90-2 | ≥99% | Sigma-Aldrich |
| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 | ≥95% | Sigma-Aldrich |
| Anhydrous Methanol | CH₃OH | 32.04 | 67-56-1 | ≥99.8% | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% | VWR |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | 1 M aq. | J.T. Baker |
| Saturated aq. NaHCO₃ | - | - | - | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | - | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | EMD Millipore |
Equipment
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
2-Naphthaldehyde: Irritating to eyes, respiratory system, and skin. Harmful if swallowed. It is also a lachrymator.[3]
-
Dimethyl oxalate: Causes eye, skin, and respiratory tract irritation.[4][5][6]
-
Sodium methoxide: Flammable solid, corrosive, and water-reactive. Causes severe skin and eye burns.[7][8][9]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction Workflow
Figure 1: High-level experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet, add sodium methoxide (1.2 equivalents).
-
Reaction Setup: Add anhydrous methanol (50 mL) to the flask and stir the mixture under a nitrogen atmosphere. Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve 2-naphthaldehyde (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous methanol (50 mL). Transfer this solution to the dropping funnel.
-
Condensation: Add the solution of 2-naphthaldehyde and dimethyl oxalate dropwise to the stirred sodium methoxide solution at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice-water bath. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Characterization
The final product, Methyl 3-(2-naphthyl)-2-oxopropanoate, should be characterized by standard spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the naphthalene ring protons in the aromatic region (δ 7.4-8.0 ppm). A singlet for the methoxy group protons should appear around δ 3.9 ppm, and a singlet for the methylene protons adjacent to the carbonyl and naphthalene groups is expected around δ 4.3 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the carbonyl carbons of the ketone and ester groups in the downfield region (δ 160-195 ppm). The carbons of the naphthalene ring will appear in the aromatic region (δ 125-135 ppm). The methoxy carbon should be observed around δ 53 ppm, and the methylene carbon at approximately δ 45 ppm.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit strong characteristic absorption bands for the two carbonyl groups. The ester C=O stretch is expected around 1740 cm⁻¹, and the ketone C=O stretch should appear at a slightly lower wavenumber, around 1690 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-O stretching of the ester will be present in the 1200-1300 cm⁻¹ region.[8]
Discussion
The presented protocol for the synthesis of methyl 3-(2-naphthyl)-2-oxopropanoate via a Claisen condensation offers a straightforward and efficient method for obtaining this valuable intermediate. The use of dimethyl oxalate as the acylating agent is advantageous as it cannot undergo self-condensation, which simplifies the product mixture and purification process.[1] The choice of sodium methoxide as the base is critical, and ensuring anhydrous conditions is paramount for the success of the reaction, as the presence of water can lead to the hydrolysis of the ester and inactivation of the base.[4]
The reaction conditions, such as temperature and reaction time, may require optimization depending on the scale of the synthesis. Monitoring the reaction by TLC is highly recommended to determine the optimal reaction time and to ensure the complete consumption of the starting materials. The purification of the final product is crucial to remove any unreacted starting materials and byproducts.
Conclusion
This application note provides a detailed and practical guide for the synthesis of methyl 3-(2-naphthyl)-2-oxopropanoate. The protocol is based on a reliable Claisen condensation and includes comprehensive information on the reaction mechanism, experimental procedure, safety precautions, and characterization of the product. This guide is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this important synthetic intermediate.
References
-
Cole-Parmer. (2003). Material Safety Data Sheet - Dimethyl oxalate 99%. Retrieved from [Link]
-
MSDS online. (n.d.). Dimethyl Oxalate - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 2-Naphthaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
SDS Manager. (n.d.). 2-Naphthaldehyde SDS. Retrieved from [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
Sources
- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Uses|Sodium Methoxide Aqueous Solution-Hosea Chem [hoseachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. celonpharma.com [celonpharma.com]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
Application Note: Catalytic Enantioselective Reductive Amination of Methyl 3-(2-naphthyl)-2-oxopropanoate
Introduction & Strategic Rationale
The synthesis of enantiopure unnatural α -amino acids is a cornerstone of modern peptide drug development. Methyl 3-(2-naphthyl)-2-oxopropanoate is the direct α -keto ester precursor to 3-(2-naphthyl)alanine (2-Nal), a highly lipophilic unnatural amino acid critical for synthesizing potent GnRH agonists like Nafarelin[1].
While traditional transition-metal-catalyzed methods (e.g., Ir or Ru complexes) are effective, they often leave trace heavy metal impurities that are unacceptable in late-stage pharmaceutical synthesis[1]. To circumvent this, Organocatalytic Asymmetric Reductive Amination (ARA) utilizing Chiral Phosphoric Acids (CPAs) has emerged as a state-of-the-art, metal-free alternative[2]. This application note details a highly robust, self-validating protocol for the enantioselective amination of methyl 3-(2-naphthyl)-2-oxopropanoate using (R)-TRIP as the chiral catalyst and Hantzsch ester as the hydride donor.
Mechanistic Causality & Catalyst Design
The success of this protocol relies on the precise orchestration of an imine-enamine equilibrium and a highly structured chiral transition state[3].
-
Imine Formation: The α -keto ester first condenses with p -methoxyaniline (PMP-NH 2 ) to form an electrophilic α -imino ester.
-
Bifunctional Activation: The CPA, (R)-TRIP, acts as a bifunctional hydrogen-bonding catalyst. The acidic phosphoric proton activates the imine nitrogen, while the phosphoryl oxygen anchors the nucleophilic Hantzsch ester[2].
-
Stereocontrolled Hydride Transfer: The bulky 2,4,6-triisopropylphenyl groups of (R)-TRIP create a deep, rigid chiral pocket. This steric environment completely shields the re-face of the imine, forcing the Hantzsch ester to deliver its hydride exclusively to the si-face, yielding the (S)- α -amino ester.
Figure 1: Catalytic cycle of CPA-mediated asymmetric reductive amination.
Quantitative Data: Reaction Optimization
The reaction conditions were systematically optimized to maximize both conversion and enantiomeric excess (ee). The data below demonstrates the causality behind the final protocol parameters.
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-BINOL-PA | Toluene | 25 | 78 | 65 |
| 2 | (R)-TRIP | Toluene | 25 | 85 | 88 |
| 3 | (R)-TRIP | DCM | 25 | 82 | 81 |
| 4 | (R)-TRIP | Toluene | 0 | 91 | 94 |
| 5 | (R)-TRIP | Toluene | -30 | 95 | 98 |
Analysis: Moving from standard BINOL-PA to the sterically demanding (R)-TRIP (Entry 2) significantly increases ee. Toluene (non-polar) is vastly superior to DCM (Entry 3) because polar solvents competitively disrupt the delicate hydrogen-bonding network between the catalyst and the substrate. Finally, lowering the temperature to -30 °C (Entry 5) minimizes entropic degrees of freedom, rigidifying the transition state and locking the stereoselectivity at 98% ee.
Self-Validating Experimental Protocol
The following workflow is designed as a self-validating system, integrating necessary Quality Control (QC) checkpoints to ensure reproducibility and prevent downstream failures.
Figure 2: Step-by-step experimental workflow with integrated QC checkpoints.
Materials Required
-
Methyl 3-(2-naphthyl)-2-oxopropanoate (Substrate, 1.0 mmol)
-
p -Methoxyaniline (PMP-NH 2 , 1.05 mmol)
-
(R)-TRIP (Chiral Phosphoric Acid Catalyst, 5 mol%)
-
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester, 1.2 mmol)
-
Anhydrous Toluene (10 mL)
-
Freshly activated 5Å Molecular Sieves (500 mg)
Step 1: Imine Condensation
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add the substrate (1.0 mmol) and PMP-NH 2 (1.05 mmol).
-
Add anhydrous Toluene (10 mL) followed by the activated 5Å molecular sieves.
-
Stir the suspension at 25 °C for 2 hours.
-
Causality Insight: The condensation releases water. If this water is not strictly sequestered by the 5Å sieves, the equilibrium will stall. Free water will also lead to the direct, non-enantioselective background reduction of the unreacted α -keto ester by the Hantzsch ester, severely contaminating the product with racemic α -hydroxy esters.
-
QC Checkpoint 1: Remove a 50 µL aliquot, filter through a micro-celite plug, evaporate, and analyze via 1 H NMR. The complete disappearance of the ketone's α -methylene protons confirms successful imine formation.
Step 2: Asymmetric Reduction
-
Cool the reaction flask to -30 °C using a cryocooler or a dry ice/acetone bath.
-
Add (R)-TRIP (0.05 mmol, 5 mol%).
-
Add the Hantzsch ester (1.2 mmol) in three equal portions over 15 minutes to prevent localized exotherms.
-
Maintain stirring at -30 °C for 24 hours.
-
Causality Insight: Stepwise addition of the hydride donor prevents rapid, uncontrolled reduction outside of the catalyst's chiral pocket. Maintaining -30 °C ensures the hydrogen bonds between the imine and the CPA remain tightly locked.
-
QC Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active yellow imine spot should be completely replaced by a highly fluorescent product spot.
Step 3: Quench and Purification
-
Filter the cold reaction mixture through a pad of Celite to remove the molecular sieves. Wash the pad with cold Toluene (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 80:20 Hexanes/EtOAc).
-
Causality Insight: The oxidized byproduct of the Hantzsch ester is a pyridine derivative, which is significantly more polar than the target α -amino ester. This polarity difference allows for rapid and complete separation during standard normal-phase chromatography.
Step 4: Analytical Validation
-
Determine the enantiomeric excess (ee) via Chiral HPLC.
-
Conditions: Daicel Chiralcel OD-H column; Mobile Phase: Hexanes/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
-
Trustworthiness Protocol: Always prepare and run a racemic standard (synthesized using 5 mol% achiral diphenyl phosphate instead of (R)-TRIP). This validates the baseline resolution of the column and ensures the accurate integration of the enantiomeric peaks.
References[1] Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters (2024). URL: https://doi.org/10.1021/acs.orglett.3c04300[3]Catalytic Enantioselective Transamination of α-Keto Esters: An Organic Approach to Enzymatic Reactions. Chemical Communications (2003). URL: https://doi.org/10.1039/B310576C[2]Enantioselective Synthesis of β‐Aminotetralins via Chiral Phosphoric Acid‐catalyzed Reductive Amination of β‐Tetralones. Advanced Synthesis & Catalysis (2017). URL: https://doi.org/10.1002/adsc.201701062
Sources
Technical Support Center: Troubleshooting Methyl 3-(2-naphthyl)-2-oxopropanoate Degradation
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage and handling of highly reactive α -keto esters. Methyl 3-(2-naphthyl)-2-oxopropanoate (CAS: 1536193-23-3)[1] is a critical intermediate in drug development, but its unique structural features make it highly susceptible to degradation if not handled with precision.
This guide bypasses generic advice to provide you with a mechanistic understanding of why this compound degrades, how to diagnose the specific pathway, and field-proven, self-validating protocols to ensure your batch remains pristine.
Part 1: Mechanistic Causality of Degradation
To stop degradation, you must first understand the thermodynamic drivers behind it. Methyl 3-(2-naphthyl)-2-oxopropanoate is not randomly unstable; its degradation pathways are strictly dictated by the reactivity of the α -keto ester moiety and the acidic α -protons flanked by the naphthyl ring.
-
Moisture-Driven Hydrolysis & Decarboxylation: The methyl ester is highly electrophilic and susceptible to nucleophilic attack by trace water. Upon hydrolysis, it forms 3-(2-naphthyl)-2-oxopropanoic acid. Free α -keto acids are notoriously unstable and readily undergo rapid decarboxylation (loss of CO2 ) to form 2-(2-naphthyl)acetaldehyde[2][3].
-
Base-Catalyzed Enolization & Dimerization: The methylene ( −CH2− ) protons located between the naphthyl ring and the α -keto group are highly acidic. Exposure to trace basic impurities (such as aliphatic amines) triggers enolization. This enolate intermediate rapidly undergoes aldol condensation and dimerization, severely limiting the stability of the compound[4][5].
-
Photo-oxidation: The naphthyl moiety acts as a strong UV chromophore. Exposure to ambient light in the presence of oxygen can induce photo-oxidative cleavage or radical-mediated degradation of the α -keto ester backbone[3].
Mechanistic degradation pathways of Methyl 3-(2-naphthyl)-2-oxopropanoate during storage.
Part 2: Diagnostic Data & Identification
When troubleshooting a failed reaction, identifying the specific degradation product tells you exactly which storage parameter failed. Use the following quantitative diagnostic table to analyze your NMR and LC-MS data.
| Degradation Product | Mechanism | Diagnostic 1H NMR Shift ( CDCl3 ) | Diagnostic ESI-MS | Physical Appearance |
| Intact Compound | N/A | ~3.9 ppm (s, 3H, −OCH3 ) | m/z 229 [M+H]+ | White to off-white powder |
| 3-(2-naphthyl)-2-oxopropanoic acid | Hydrolysis | Complete loss of 3.9 ppm singlet | m/z 215 [M+H]+ | Tacky, hygroscopic solid |
| 2-(2-naphthyl)acetaldehyde | Decarboxylation | ~9.8 ppm (t, 1H, −CHO ) | m/z 171 [M+H]+ | Yellowish oil / sticky residue |
| Aldol Dimers | Enolization | Broad, complex multiplets | m/z >430 | Dark yellow/brown resin |
Part 3: Troubleshooting FAQs
Q: My compound turned from a white powder to a sticky yellow oil. What happened? A: Your sample was exposed to moisture. The transition from a powder to an oil is the macroscopic symptom of hydrolysis followed by decarboxylation. The resulting product is 2-(2-naphthyl)acetaldehyde, which is an oil at room temperature.
Q: I am observing a major [M−44] peak in my mass spec. Is my batch ruined? A: Yes. An [M−44] peak is the hallmark signature of decarboxylation (loss of CO2 , exactly 44 Da). This confirms that the ester has hydrolyzed and the resulting α -keto acid has irreversibly degraded[2]. The batch must be re-purified via silica gel chromatography or discarded.
Q: Why is my compound degrading even when stored at −20∘C ? A: Cold storage alone does not prevent hydrolysis; in fact, it can accelerate it if handled improperly. If a cold vial is opened to ambient air, atmospheric moisture immediately condenses on the cold powder. This moisture drives hydrolysis to the α -keto acid[2][3]. Always allow the sealed vial to reach room temperature in a desiccator before opening.
Q: Can I use triethylamine (TEA) to neutralize my silica column during purification? A: Absolutely not. Aliphatic and aryl-substituted α -keto esters show severely limited stability under the influence of strong basic aliphatic amines[4]. Amines like TEA catalyze the enolization of the acidic α -protons, leading to rapid aldol dimerization on the column[5]. Use strictly neutral conditions for chromatography.
Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage
To ensure absolute trustworthiness, a protocol must be self-validating—meaning it contains built-in quality control checks at every step so you know the step succeeded before proceeding.
Step-by-Step Methodology: Anhydrous Aliquoting & Storage Workflow
-
Lyophilization (Moisture Removal):
-
Action: Dissolve the purified compound in anhydrous 1,4-dioxane and lyophilize overnight to remove trace water.
-
Self-Validation Check: Weigh the vial before and after the final hour of lyophilization. The mass must stabilize (change of <0.1 mg). If the mass is still dropping, moisture remains.
-
-
Inert Atmosphere Aliquoting:
-
Action: Transfer the dried powder into a nitrogen or argon-filled glovebox. Aliquot the bulk powder into single-use amber glass vials (to prevent photo-oxidation).
-
Self-Validation Check: Place a highly sensitive Cobalt(II) chloride humidity indicator card inside the glovebox. The card must remain strictly blue (<1% Relative Humidity) during the entire aliquoting process. If it turns pink, abort the process and purge the box.
-
-
Sealing and Capping:
-
Action: Cap the amber vials with PTFE-lined silicone septa caps while still inside the glovebox.
-
Self-Validation Check: Invert the vial and tap it. Ensure no powder adheres to the edges of the PTFE septum, which could compromise the airtight seal.
-
-
Deep Cold Storage:
-
Action: Place the sealed vials in a secondary container backfilled with indicating Drierite (calcium sulfate) and store at −80∘C .
-
Self-Validation Check: Upon retrieving a vial weeks later, inspect the Drierite in the secondary container. It must still be blue. If it has turned pink, the secondary seal has failed, and the vials are at risk of condensation.
-
References
- Title: ester synthesis catalyzed: Topics by Science.
- Title: 1536193-23-3_CAS号:1536193-23-3_3-Methyl-2-(1,3 ...
- Source: researchgate.
- Source: tuwien.
- Source: acs.
Sources
Advanced Technical Support Center: Chromatography Troubleshooting for Methyl 3-(2-naphthyl)-2-oxopropanoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex, highly conjugated molecules. Methyl 3-(2-naphthyl)-2-oxopropanoate (an arylpyruvate derivative) presents a notoriously difficult purification profile during normal-phase silica gel chromatography. Because of its specific structural features, it is highly susceptible to keto-enol tautomerization, hydration, and degradation on active silica surfaces[1].
This guide abandons generic advice in favor of field-proven, mechanistically grounded methodologies to ensure high-resolution separation, optimal recovery, and preserved scientific integrity for drug development professionals.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does Methyl 3-(2-naphthyl)-2-oxopropanoate streak extensively on silica TLC and tail during column elution? The Causality: The issue stems from the compound's bifunctional nature and its propensity for keto-enol tautomerism. The methylene ( CH2 ) protons at the 3-position are highly acidic due to the electron-withdrawing effects of the adjacent alpha-keto ester and the extended conjugation of the naphthyl ring. This promotes the formation of a highly stable enol tautomer. While the keto form is relatively non-polar, the enol form possesses a hydroxyl group that acts as a strong hydrogen-bond donor. It interacts aggressively with the acidic silanol groups (Si-OH) on the silica gel surface[2]. This dual-state partitioning leads to severe peak broadening, tailing, and streaking.
Q2: How can I modify my mobile phase to prevent this tailing? The Causality: You must outcompete the enol-silanol interaction. Adding an acidic modifier (e.g., 0.1% to 1% glacial acetic acid or formic acid) to your eluent serves a critical dual purpose. First, the low-pH environment neutralizes active silanol sites on the silica gel. Second, it shifts the equilibrium to keep the analyte fully protonated, effectively disrupting the strong hydrogen-bonding and cation-exchange mechanisms that retard migration[3].
Q3: My compound degrades or hydrolyzes on the column, resulting in low yields. How do I improve recovery? The Causality: Alpha-keto esters are highly electrophilic and sensitive to hydrolysis, especially on active, slightly acidic silica containing residual moisture[1]. Prolonged residence time on the column exacerbates this degradation. The Solution: Transition from gravity chromatography to pressurized Flash Chromatography to minimize residence time. Furthermore, never dry-load this compound onto silica gel . Pre-adsorbing an alpha-keto ester onto active silica for extended periods promotes hydrolysis of the methyl ester and irreversible chemisorption. Instead, dry-load using an inert matrix like Celite 545 .
Part 2: Mobile Phase Optimization Data
To achieve optimal resolution, the mobile phase must be carefully calibrated. The table below summarizes quantitative TLC data used to validate solvent systems prior to column scale-up.
| Mobile Phase Composition | Additive | TLC Spot Morphology ( Rf ) | Chromatographic Resolution |
| 80:20 Hexanes/EtOAc | None | 0.15 - 0.35 (Severe Streaking) | Poor (Unusable for purification) |
| 80:20 Hexanes/EtOAc | 1% Acetic Acid | 0.30 (Tight, circular spot) | Excellent (Sharp elution band) |
| 100% Dichloromethane | None | 0.20 - 0.40 (Moderate Tailing) | Sub-optimal (Requires large solvent volume) |
| 90:10 Toluene/Acetone | 0.1% Formic Acid | 0.35 (Tight spot) | Good (Alternative selectivity for impurities) |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology incorporates internal validation checks to ensure the purification of Methyl 3-(2-naphthyl)-2-oxopropanoate is successful and reproducible[4].
Optimized Flash Chromatography Workflow
Step 1: Mobile Phase Validation (The 2D-TLC Check) Before packing the column, run a 2D-TLC (two-dimensional TLC) of your crude mixture using 80:20 Hexanes/EtOAc with 1% glacial acetic acid. If the target spot remains tight and does not streak in the second dimension, the mobile phase is validated for column scale-up.
Step 2: Column Packing (Acidic Slurry Method) Slurry 100-200 mesh silica gel in the validated acidic mobile phase. Pour the slurry into the column, applying 2-3 psi of positive pressure (N2 or compressed air) to pack a uniform, dense bed. Scientific Rationale: The acidic pre-treatment neutralizes active silanols before the sample is ever introduced, preventing initial-contact degradation.
Step 3: Inert Dry Loading Dissolve the crude Methyl 3-(2-naphthyl)-2-oxopropanoate in a minimal amount of dichloromethane (DCM). Add Celite 545 (approximately 2x the crude mass). Evaporate the DCM under reduced pressure at 30°C until a free-flowing powder is obtained.
Step 4: Sample Application Carefully load the Celite-adsorbed sample onto the flat head of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent physical disturbance of the bed during solvent addition.
Step 5: Rapid Elution Elute the column using positive pressure to maintain a rapid flow rate (e.g., 2 inches/min linear velocity). Collect fractions in appropriately sized test tubes and monitor via TLC.
Step 6: Azeotropic Evaporation (Crucial Step) Pool the fractions containing the pure product. To remove the residual acetic acid without subjecting the heat-sensitive alpha-keto ester to high temperatures, add a small volume of toluene to the pooled fractions and concentrate under reduced pressure (co-evaporation). Repeat twice to yield the pure, acid-free product.
Part 4: Mechanistic and Workflow Visualizations
Logic of keto-enol tautomerization, silanol interaction, and peak tailing mitigation.
Optimized step-by-step flash chromatography workflow for alpha-keto esters.
References
- Title: PROCESS FOR PURIFYING AN a-KETO ESTER Source: US20110009663A1 - Google Patents URL
-
Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL: [Link]
-
Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst Source: PMC (NIH) URL: [Link]
Sources
- 1. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Overcoming Low Conversion Rates with Methyl 3-(2-naphthyl)-2-oxopropanoate Substrates
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reactions involving Methyl 3-(2-naphthyl)-2-oxopropanoate. As a highly functionalized α-keto ester, this substrate is a valuable building block but its reactivity profile can lead to common issues such as low conversion rates and the formation of complex side-products. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low conversion rates in my reaction with Methyl 3-(2-naphthyl)-2-oxopropanoate?
A1: Low conversion rates with this substrate typically stem from a combination of factors related to its unique structure. The primary issues include:
-
Steric Hindrance: The bulky 2-naphthyl group can sterically impede the approach of reagents to the adjacent keto and ester carbonyl groups, slowing down the reaction rate compared to smaller aliphatic or phenyl substrates.
-
Catalyst Inactivity or Deactivation: Many reactions involving α-keto esters, such as asymmetric hydrogenations or aldol additions, rely on sensitive catalysts. These can be deactivated by impurities (water, oxygen) or may not be active enough for this specific sterically demanding substrate.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. An inappropriate solvent may lead to poor solubility of reactants, while incorrect temperature can either be insufficient to overcome the activation energy or so high that it promotes substrate decomposition or side reactions.[3]
-
Competing Side Reactions: The presence of two electrophilic centers and an enolizable α-proton creates pathways for undesired reactions, such as self-condensation or decomposition, which consume the starting material without forming the desired product.[4]
Q2: What are the most common side reactions to look out for?
A2: The primary competing pathways that can reduce the yield of your target product include:
-
Aldol-Type Self-Condensation: Under basic conditions, the α-proton can be abstracted to form an enolate, which can then attack the keto-carbonyl of another substrate molecule. This is particularly problematic with strong, non-hindered bases.
-
Decomposition: At elevated temperatures, α-keto esters can undergo decomposition, which may include oxidative decarboxylation, leading to the formation of unwanted byproducts.[3]
-
Lactonization: In reactions that produce a γ-hydroxy intermediate (such as certain aldol additions or reductions of related substrates), spontaneous lactonization can occur, consuming the desired intermediate.[5][6]
-
Reaction with Solvents: Protic or reactive solvents can interfere. For example, using a primary or secondary alcohol as a solvent with a strong base can lead to transesterification.
Q3: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?
A3: Accurate reaction monitoring is essential to avoid prematurely stopping the reaction or allowing it to proceed for too long, which could lead to product degradation. The two most effective methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative tool. Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting material, product, and any major byproducts. Co-spotting the reaction mixture with the starting material is crucial for accurate identification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows you to accurately calculate the percentage of starting material consumed and product formed over time. A C18 reverse-phase column is typically effective for this type of aromatic compound.[7][8] (See Protocol 2 for a detailed methodology).
Troubleshooting Guide: From Low Conversion to High Yield
This section is structured to help you diagnose and solve specific problems you may be encountering in the laboratory.
Problem 1: Significant amount of starting material remains, even after extended reaction times.
This is the most common indicator of a stalled or inefficient reaction. The following workflow can help you identify the root cause.
Caption: Troubleshooting workflow for low conversion rates.
-
Possible Cause A: Impure Reagents or Solvents
-
The "Why": Trace amounts of water or other impurities can quench sensitive reagents or deactivate catalysts.[9][10] For instance, moisture can hydrolyze organometallic reagents or protonate enolates, halting the reaction.
-
Solution:
-
Substrate Purity: Ensure the purity of Methyl 3-(2-naphthyl)-2-oxopropanoate using NMR or melting point analysis. If necessary, purify by recrystallization.
-
Solvent Quality: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. For reactions sensitive to air, ensure solvents are thoroughly degassed.
-
-
-
Possible Cause B: Catalyst Inefficiency or Deactivation
-
The "Why": Catalysts used in asymmetric reductions (e.g., Ru-BINAP) are often air- and moisture-sensitive.[2] Improper handling can lead to oxidation and loss of activity. Furthermore, the chosen catalyst may simply have low turnover for this sterically hindered substrate.
-
Solution:
-
Handling: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for preparing and transferring the catalyst. (See Protocol 3).
-
Screening: If conversion remains low, screen a panel of related catalysts or ligands. For example, in an asymmetric reduction, different chiral ligands can have a profound impact on both conversion and enantioselectivity.[11]
-
Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if the rate improves.
-
-
-
Possible Cause C: Suboptimal Reaction Conditions
-
The "Why": Every reaction has an optimal temperature and concentration range. Too low a temperature may not provide sufficient energy to overcome the reaction's activation barrier, while too high a concentration can sometimes lead to catalyst inhibition or aggregation.
-
Solution:
-
Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC/HPLC.
-
Solvent: The polarity of the solvent can dramatically affect reaction rates.[12] A solvent screen is a powerful optimization tool. (See Table 1 for suggestions).
-
-
Table 1: Recommended Starting Conditions for Solvent & Temperature Screening
| Solvent | Dielectric Constant (ε) | Typical Temperature Range | Notes |
| Toluene | 2.4 | 25 °C to 110 °C | Good for many metal-catalyzed reactions; allows for a wide temperature range. |
| Dichloromethane (DCM) | 9.1 | -78 °C to 40 °C | A common choice for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 7.5 | -78 °C to 66 °C | A polar aprotic solvent, good for reactions involving organometallics or enolates. |
| Acetonitrile (MeCN) | 37.5 | -40 °C to 82 °C | A polar aprotic solvent that can sometimes accelerate sluggish reactions. |
| tert-Butanol | 12.5 | 25 °C to 82 °C | Often used as a solvent and/or proton source in transfer hydrogenations.[13][14][15] |
Problem 2: The reaction is messy, with multiple products observed by TLC/HPLC.
This indicates a loss of selectivity, where the reagents are being consumed through undesired pathways.
Caption: Desired reduction pathway vs. a competing base-mediated side reaction.
-
Possible Cause A: Base-Mediated Side Reactions
-
The "Why": If your reaction requires a base, its properties are critical. A strong, non-nucleophilic, and sterically hindered base is often required to deprotonate a specific position without promoting side reactions like self-condensation.[10]
-
Solution:
-
Base Selection: If using a base like sodium ethoxide, consider switching to a more hindered base such as potassium tert-butoxide or lithium diisopropylamide (LDA).
-
Lower Temperature: Perform the base addition and subsequent reaction at low temperatures (e.g., -78 °C). This often favors the kinetically controlled, desired reaction over thermodynamically favored side reactions.
-
-
-
Possible Cause B: Catalyst-Induced Side Reactions
-
The "Why": Some catalysts can promote more than one reaction. For example, a Lewis acidic catalyst intended to activate the ketone might also catalyze an undesired cyclization or rearrangement.
-
Solution:
-
Lewis Acidity: Evaluate the Lewis acidity of your catalyst. If side reactions persist, consider a catalyst with a different metal center or a ligand set that offers higher selectivity.
-
Bifunctional Catalysis: In some cases, a bifunctional catalyst (e.g., one with both a Lewis acidic site and a Brønsted basic site) can orient the substrate precisely, preventing side reactions.[4]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Asymmetric Transfer Hydrogenation
This protocol provides a robust starting point for optimizing the reduction of Methyl 3-(2-naphthyl)-2-oxopropanoate to its corresponding chiral hydroxy ester.
Materials:
-
Methyl 3-(2-naphthyl)-2-oxopropanoate
-
[RuCl₂(p-cymene)]₂ (Catalyst precursor)
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (Hydride source)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DCM)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.01 eq) and (R,R)-TsDPEN (0.022 eq).
-
Add anhydrous, degassed solvent (e.g., 5 mL for a 1 mmol scale reaction) via syringe.
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve Methyl 3-(2-naphthyl)-2-oxopropanoate (1.0 eq) in the same anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the substrate solution.
-
Initiation: Transfer the substrate/hydride source solution to the flask containing the active catalyst via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC (as per Protocol 2) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantitative Reaction Monitoring by HPLC
This protocol outlines how to accurately determine the conversion rate of your reaction.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or TFA often added to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm, where the naphthyl group has strong absorbance.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: At each time point, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot immediately in a vial containing 1 mL of the mobile phase to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Identify the peaks for your starting material and product based on their retention times (determined by injecting pure standards beforehand).
-
Calculation: Calculate the percent conversion using the peak areas: Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
(Note: This calculation assumes that the starting material and product have similar molar absorptivity at the detection wavelength. For highest accuracy, a calibration curve should be used.)[16]
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
- Optimization of reaction conditions of cascade reactions of a- keto esters and isatins. [a]. (n.d.).
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. (2012). Journal of the American Chemical Society.
- Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. (2015). Beilstein Journal of Organic Chemistry.
- Technical Support Center: Overcoming Poor Yield in Naphthalene Deriv
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
- A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. (n.d.). Benchchem.
- A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.).
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing.
- Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene deriv
- Troubleshooting low conversion rates in polymerization with tetrahydromethyl-1,3-isobenzofurandione. (n.d.). Benchchem.
- Catalyst selection and optimization for Diethyl 2-(2-oxopropyl)
- Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)
- Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)
- Safety Data Sheet: 2-Methyl-2-propanol. (n.d.). Carl ROTH.
- Safety Data Sheet: 2-methylpropan-2-ol. (2023). Chemos GmbH & Co.KG.
- 2-Propanol, 2-methyl-: Human health tier II assessment. (2013). Australian Government Department of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemos.de [chemos.de]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Esterification of Methyl 3-(2-naphthyl)-2-oxopropanoate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-(2-naphthyl)-2-oxopropanoate. This α-keto ester is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via Fischer esterification of the corresponding α-keto acid, is an equilibrium-driven process that, while straightforward in principle, is often plagued by side reactions that can significantly impact yield and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during this esterification. We will move beyond simple procedural steps to explain the chemical causality behind these issues and offer robust protocols for their mitigation.
Core Reaction Overview
The primary transformation is the acid-catalyzed esterification of 3-(2-naphthyl)-2-oxopropanoic acid with methanol. The reaction is reversible and its success hinges on effectively shifting the equilibrium toward the product.
Caption: Equilibrium nature of Fischer Esterification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format to directly tackle specific experimental observations.
Problem 1: Low Yield and Incomplete Conversion
Q: My reaction has been running for several hours, but TLC and HPLC analysis consistently show a significant amount of the starting carboxylic acid remaining. What is causing this stall?
A: This is the most common issue and is directly related to the reversible nature of the Fischer esterification. The reaction produces one mole of water for every mole of ester formed. As the concentration of water increases, the rate of the reverse reaction (hydrolysis of the ester back to the carboxylic acid) accelerates until it matches the rate of the forward reaction, establishing an equilibrium that may be far from complete conversion[1][2][3].
Solutions:
-
Utilize a Large Excess of Methanol: The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants. According to Le Châtelier's principle, this drives the reaction toward the products[2]. Using methanol as the solvent (a 50-100 fold excess) is a standard and effective practice.
-
Actively Remove Water: For reactions that are particularly sensitive or when maximizing yield is critical, active water removal is the best strategy.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture will sequester the water as it is formed, preventing the reverse reaction[4].
-
Dean-Stark Apparatus: If the reaction is run in a co-solvent with methanol (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove water. However, for a simple methanol esterification, using methanol as the solvent is often more practical.
-
Problem 2: Formation of a Major, Less Polar Byproduct
Q: I've achieved full conversion of the starting acid, but my crude NMR and LC-MS show a significant byproduct with a molecular weight that corresponds to the loss of 44 amu (CO₂). What is this impurity and how can I prevent it?
A: This byproduct is almost certainly 1-acetylnaphthalene, the result of decarboxylation. α-Keto acids are susceptible to losing carbon dioxide, particularly when subjected to heat in the presence of a strong acid[5]. The electron-withdrawing α-keto group stabilizes the transient carbanion formed upon loss of CO₂, making this process more favorable than for simple carboxylic acids.
Caption: Decarboxylation side reaction pathway.
Solutions:
-
Control Reaction Temperature: This is the most critical parameter. Avoid high temperatures. Refluxing methanol (65 °C) is often sufficient. If decarboxylation is still observed, consider running the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration.
-
Minimize Catalyst Concentration: While an acid catalyst is necessary, an excessive amount can accelerate decarboxylation. A catalytic amount (e.g., 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH is typically sufficient[1].
-
Use Milder Esterification Methods: If decarboxylation remains a persistent issue, consider alternative, milder methods that avoid strong acids and high heat. For example, using a coupling reagent like DCC (Steglich esterification) or generating the acid chloride followed by reaction with methanol can be effective, though they introduce more complex purification steps[4].
Problem 3: Product Contamination with Other Esters
Q: My GC-MS analysis indicates the presence of both the desired methyl ester and an ethyl (or other alkyl) ester. I only used methanol in the reaction. How is this possible?
A: This is a classic case of transesterification . It occurs when an ester reacts with an alcohol in the presence of a catalyst (acid or base) to exchange its alkoxy group[6][7].
Possible Causes & Solutions:
-
Cause 1: Contaminated Methanol: The methanol used may have been contaminated with other alcohols (e.g., ethanol).
-
Solution: Always use high-purity, anhydrous methanol. Verify the purity of your solvent if this issue is recurrent.
-
-
Cause 2: Purification with a Different Alcohol: Recrystallizing the crude product from a solvent like ethanol is a common source of transesterification, especially if residual acid catalyst is present.
-
Solution: Ensure the acid catalyst is completely removed during the aqueous workup before any purification steps. Wash the organic extract thoroughly with water and sodium bicarbonate solution. If recrystallizing, use non-alcoholic solvents like ethyl acetate/hexanes or dichloromethane/heptane.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended acid catalyst and loading? A1: Concentrated sulfuric acid (H₂SO₄) at 1-2 mol% is a cost-effective and highly efficient catalyst. Para-toluenesulfonic acid (p-TsOH) is also an excellent choice and, being a solid, is sometimes easier to handle[1][4].
Q2: What are the best analytical techniques for monitoring reaction progress and purity? A2:
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring. The starting acid is polar and will have a low Rf, while the product ester is much less polar with a higher Rf.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the starting material, product, and key byproducts like the decarboxylation product[8][9].
-
LC-MS and NMR: Essential for identifying unknown impurities and confirming the structure of the final product, respectively[10].
Q3: My product is a persistent oil and fails to crystallize. What is the best purification strategy? A3: If recrystallization is unsuccessful, which can happen if minor impurities disrupt the crystal lattice, flash column chromatography is the most reliable method[11][12]. A silica gel column using a gradient of ethyl acetate in hexanes is typically very effective at separating the non-polar ester product from the more polar starting acid and other potential impurities.
Experimental Protocols & Methodologies
Protocol 1: Optimized Fischer Esterification
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-naphthyl)-2-oxopropanoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (at least 50 eq, can be used as the solvent) and freshly activated 4Å molecular sieves (approx. 1g per 10 mmol of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.02 eq) dropwise while stirring.
-
Reaction: Heat the mixture to a gentle reflux (or 50 °C if decarboxylation is a concern) and monitor the reaction progress every 1-2 hours using TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the molecular sieves. Concentrate the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with water (2x), saturated sodium bicarbonate solution (2x, until CO₂ evolution ceases), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-(2-naphthyl)-2-oxopropanoate.
Protocol 2: Analytical HPLC Method
-
System: HPLC with UV detection (e.g., PDA or VWD).
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Expected Retention Times: 3-(2-naphthyl)-2-oxopropanoic acid (earlier) < Methyl 3-(2-naphthyl)-2-oxopropanoate (later).
Troubleshooting Workflow
Caption: A logical workflow for reaction monitoring and troubleshooting.
Data Summary Table
| Observed Problem | Primary Side Reaction | Key Cause(s) | Recommended Mitigation Strategy |
| Incomplete Conversion | Hydrolysis (Equilibrium) | Presence of water byproduct | Use large excess of anhydrous methanol; Add molecular sieves. |
| Major Byproduct (Loss of CO₂) | Decarboxylation | Excessive heat; High acid concentration | Reduce reaction temperature (40-50°C); Use minimum catalytic H⁺. |
| Mixture of Esters | Transesterification | Contaminated alcohol; Purification with a different alcohol | Use high-purity methanol; Complete catalyst removal before recrystallization. |
References
-
MDPI: Current Status of Research on Synthesis of α-Keto Acids and Their Esters. ([Link])
-
Ministry of the Environment, Japan: III Analytical Methods. ([Link])
-
Organic Chemistry Portal: α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. ([Link])
-
Master Organic Chemistry: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])
-
PMC: Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal. ([Link])
-
MDPI: Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ([Link])
-
Chemistry Steps: Fischer Esterification Mechanism. ([Link])
-
ACS Publications: Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation. ([Link])
-
Organic Chemistry Portal: Fischer Esterification. ([Link])
-
PMC: Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation. ([Link])
-
BYJU'S: Fischer esterification reaction. ([Link])
-
Master Organic Chemistry: Transesterification. ([Link])
-
Master Organic Chemistry: The Malonic Ester and Acetoacetic Ester Synthesis. ([Link])
-
Biomedical Journal of Scientific & Technical Research: Recent Trends in Analytical Techniques for Impurity Profiling. ([Link])
-
MIT OpenCourseWare: Fischer Esterification Lab Manual. ([Link])
-
ACS Publications: Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. ([Link])
-
MDPI: Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs. ([Link])
-
Teledyne ISCO: Purification Strategies for Flavones and Related Compounds. ([Link])
-
Organic Chemistry Portal: Methyl Esters. ([Link])
-
ijprajournal: Development of Impurity Profiling Methods Using Modern Analytical Techniques. ([Link])
-
PMC: Fast Esterification Method Mediated by Coupling Reagent NDTP. ([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
Resolving solubility issues when using Methyl 3-(2-naphthyl)-2-oxopropanoate in aqueous media
Working with highly lipophilic aromatic esters like Methyl 3-(2-naphthyl)-2-oxopropanoate (also known as methyl 2-naphthylpyruvate) presents significant challenges in aqueous biological assays. The combination of a bulky, hydrophobic naphthyl ring and reactive ester/keto groups leads to poor thermodynamic solubility, susceptibility to hydrolysis, and complex tautomeric behavior.
This guide is designed to help researchers understand the physicochemical causality behind these issues and implement field-proven, self-validating protocols to achieve stable, high-concentration aqueous solutions.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does Methyl 3-(2-naphthyl)-2-oxopropanoate precipitate immediately upon addition to my aqueous assay buffer? A: This is a classic case of "solvent shock." The compound lacks ionizable groups at physiological pH and relies entirely on its highly lipophilic naphthyl ring for intermolecular interactions. When a concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is left behind in a microenvironment where its concentration vastly exceeds its thermodynamic solubility limit, leading to rapid nucleation and irreversible precipitation.
Q2: I use DMSO as a carrier solvent. What is the maximum safe concentration for cell-based assays? A: While 0.1% (v/v) DMSO is often cited as a universal upper limit for in vitro assays, recent transcriptomic and epigenetic profiling reveals that even 0.1% DMSO can drastically alter human cellular processes and gene expression[1]. Furthermore, sensitive primary cells, such as human fibroblast-like synoviocytes, exhibit significant toxicity, apoptotic events, and membrane degradation at DMSO concentrations as low as 0.05%[2]. If your required working concentration of the naphthyl compound forces you to exceed 0.05% DMSO, you must switch to an alternative solubilization strategy to prevent solvent-induced artifacts.
Q3: How does 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) work, and is it better than DMSO? A: HP-β-CD is a chemically modified cyclic oligosaccharide featuring a hydrophobic internal cavity and a hydrophilic outer surface[3]. It forms a non-covalent inclusion complex with the compound. The hydrophobic naphthyl ring inserts into the cavity, shielding it from water, while the hydroxylated exterior ensures high aqueous solubility (often >100 mg/mL)[3]. This method is vastly superior to DMSO for high-concentration dosing because it does not alter cell membrane permeability or induce solvent toxicity; HP-β-CD is FDA-approved and biologically inert in most in vitro systems[3].
Q4: My compound seems to degrade or change color over time in aqueous buffers. What is happening? A: Two distinct chemical mechanisms are occurring. First, the methyl ester is susceptible to enzymatic hydrolysis (by esterases in FBS-supplemented media) or base-catalyzed hydrolysis if the buffer pH exceeds 7.5. Second, methyl 2-naphthylpyruvates undergo keto-enol tautomerism. The enol form is highly stabilized by extended π-conjugation with the naphthyl ring. This enolate can form colored coordination complexes with trace transition metals in your buffer. Shielding the molecule via HP-β-CD encapsulation significantly reduces both hydrolysis and metal-ion complexation.
Part 2: Solubilization Strategy Workflows
Decision tree for solubilizing Methyl 3-(2-naphthyl)-2-oxopropanoate based on assay requirements.
Chemical stability pathways: Keto-enol tautomerism, ester hydrolysis, and cyclodextrin shielding.
Part 3: Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Primary Mechanism | Max Stable Concentration | Pros | Cons |
| DMSO (≤ 0.05% v/v) | Co-solvency | ~10 - 50 µM | Rapid preparation; standard for high-throughput screening. | High risk of solvent shock; transcriptomic toxicity in cells[2]. |
| HP-β-CD (10-20% w/v) | Inclusion Complexation | > 1 mM | Biologically inert; protects against hydrolysis and tautomerization[3]. | Requires thermodynamic activation (sonication/heat) to prepare. |
| Tween-20 (0.01% v/v) | Micellar Solubilization | ~100 - 500 µM | Excellent for cell-free enzymatic assays; prevents plastic adsorption. | Can denature sensitive proteins or interfere with optical readouts. |
Part 4: Step-by-Step Experimental Methodologies
Protocol 1: Preparation of a 1 mM HP-β-CD Inclusion Complex
This protocol utilizes a self-validating visual feedback loop to ensure complete encapsulation without the use of organic co-solvents.
-
Prepare the Host Solution: Weigh 200 mg of HP-β-CD and dissolve it completely in 1 mL of your target aqueous assay buffer (yielding a 20% w/v solution). Ensure the pH is strictly between 6.5 and 7.2 to minimize base-catalyzed ester hydrolysis.
-
Introduce the Guest Molecule: Add the required mass of solid Methyl 3-(2-naphthyl)-2-oxopropanoate directly into the HP-β-CD solution. Do not pre-dissolve the compound in DMSO.
-
Thermodynamic Activation: Vortex the suspension vigorously for 5 minutes. Transfer the tube to a sonicating water bath set to 37°C and sonicate for 30 to 45 minutes.
-
Causality: Sonication provides the necessary kinetic energy for the hydrophobic naphthyl group to displace the highly ordered water molecules residing inside the cyclodextrin cavity, driving the complexation forward.
-
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed compound.
-
System Validation: Inspect the supernatant. A crystal-clear solution indicates successful and complete inclusion complexation. If the solution remains turbid, the thermodynamic saturation limit has been exceeded; the clear supernatant carefully decanted from this mixture represents the maximum stable concentration achievable in your specific buffer.
Protocol 2: Stepwise Co-Solvent Dilution (For Low-Concentration Assays)
Use this method only if cyclodextrins are unavailable and your target concentration is <50 µM.
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent moisture ingress and subsequent hydrolysis.
-
Buffer Pre-Warming: Pre-warm your aqueous assay buffer to 37°C.
-
Causality: Elevating the temperature increases the kinetic solubility of the compound and significantly reduces the nucleation rate, delaying precipitation.
-
-
High-Shear Injection: Place the warmed buffer on a vortex mixer at maximum speed. Inject the required volume of the DMSO stock directly into the center of the vortex (avoiding the plastic walls).
-
Causality: Rapid mechanical shearing disperses the solvent instantaneously, preventing localized high concentrations of the lipophilic compound and mitigating "solvent shock."
-
Sources
Preventing oxidation of Methyl 3-(2-naphthyl)-2-oxopropanoate during catalytic reduction
Troubleshooting Guide: Preventing Oxidation of Methyl 3-(2-naphthyl)-2-oxopropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure point in the synthesis of α-hydroxy esters: the unintended oxidation and degradation of sensitive substrates during and immediately after catalytic reduction.
When reducing an α-keto ester like Methyl 3-(2-naphthyl)-2-oxopropanoate to its corresponding α-hydroxy ester, the primary modes of failure are not usually the reduction itself, but rather aerobic re-oxidation and oxidative decarboxylation . This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-yield, stable isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why does my isolated product revert to the starting α-keto ester during workup? A: This is a classic case of aerobic oxidative dehydrogenation. Noble metal catalysts (such as Pd/C, Pt/C, and Ru/C) are highly efficient at reducing α-keto esters under H 2 pressure. However, once the H 2 is vented, these exact same catalysts become potent activators of molecular oxygen. For example, carbon-supported noble metal nanoparticles can oxidize α-hydroxy esters (like methyl lactate) back to α-keto esters with up to ~90% selectivity when exposed to O 2 [1]. The 2-naphthyl substituent further stabilizes the α-keto product thermodynamically via extended conjugation, making this reverse reaction extremely rapid if the catalyst is filtered in open air.
Q2: I am observing a byproduct with one less carbon atom. What causes this? A: You are observing the oxidative decarboxylation of your starting material. α-Keto esters are highly susceptible to decarboxylation when exposed to radical pathways or strong oxidants[2]. If your reaction system is not rigorously purged of oxygen prior to introducing the catalyst, trace O 2 can initiate a radical-mediated cleavage of the C(O)-C(O) bond, releasing CO 2 and forming the corresponding aryl-ester. Degassing your solvents is mandatory to prevent this degradation pathway.
Q3: How does hydrogen pressure affect the stability and conversion of the reaction? A: Hydrogen pressure is critical not just for conversion, but for outcompeting side reactions. In the enantioselective hydrogenation of α-keto esters over Pt catalysts, increasing the H 2 pressure from 1 to 10 bar significantly improves the enantiomeric excess (reaching up to 94% ee) and accelerates the reaction rate[3]. Running the reaction at lower pressures leaves the substrate vulnerable to prolonged catalyst contact, which can lead to decarbonylation or unwanted ring hydrogenation of the sensitive naphthyl moiety.
Q4: Can I use transfer hydrogenation instead of H 2 gas to avoid over-reduction? A: While transfer hydrogenation (e.g., using Ru-TsDPEN with isopropanol) avoids high-pressure H 2 , it is fundamentally an equilibrium reaction. As the reaction progresses, the reverse Oppenauer-type oxidation becomes competitive. To prevent the α-hydroxy ester from oxidizing back to the α-keto ester, you must use a massive stoichiometric excess of the hydrogen donor and actively remove the oxidized byproduct (e.g., acetone) to drive the equilibrium forward.
Quantitative Data: Catalyst Selection & Oxidation Risk Profile
To optimize your reaction, you must select a catalyst system that balances reduction efficiency with a manageable oxidation risk profile.
Table 1: Quantitative Parameters for α-Keto Ester Reduction & Oxidation Pathways
| Catalyst System | Reaction Direction | Key Quantitative Metric | Optimal Conditions | Reference |
| Pt/C (Amine modified) | Reduction (Keto → Hydroxy) | Max Enantiomeric Excess (ee): 94% | 10 bar H 2 pressure | [3] |
| Ru/C | Oxidation (Hydroxy → Keto) | Selectivity: ~90% | Base-free, O 2 atmosphere | [1] |
| Cu-Catalyzed | Oxidative Decarboxylation | High atom economy / yield | Aerobic (O 2 ), Room Temp | [2] |
Standard Operating Procedure (SOP): Inert Workup Protocol
To ensure a self-validating system, every step of this protocol includes a causality explanation and a validation checkpoint.
Objective: To achieve complete reduction of Methyl 3-(2-naphthyl)-2-oxopropanoate while completely suppressing the aerobic oxidation of the resulting α-hydroxy ester during isolation.
Step 1: Solvent Degassing
-
Causality: Removes dissolved O 2 that initiates oxidative decarboxylation of the starting material[2].
-
Action: Subject the solvent (e.g., EtOAc or MeOH) to three freeze-pump-thaw cycles, or sparge vigorously with Argon for 30 minutes prior to use.
-
Validation Checkpoint: An oxygen sensor in the solvent headspace must read <1% O 2 before proceeding.
Step 2: Reaction Execution
-
Causality: High H 2 pressure outcompetes side reactions and ensures rapid saturation of the catalyst surface[3].
-
Action: Charge the pressure reactor with the substrate and Pt/C catalyst under Argon. Pressurize to 10 bar H 2 and stir at the optimized temperature.
-
Validation Checkpoint: Monitor the H 2 uptake curve. A sharp plateau confirms complete conversion. Do not leave the reaction stirring indefinitely after the plateau is reached.
Step 3: Catalyst Quenching & Inert Filtration (CRITICAL)
-
Causality: Prevents aerobic oxidation driven by the highly active noble metal surface interacting with atmospheric oxygen[1].
-
Action: Vent the H 2 gas and immediately backfill the reactor with Argon. Transfer the mixture via cannula to a Celite pad packed in a Schlenk frit. Filter under a positive pressure of Argon. Do NOT use a standard Büchner funnel in open air.
-
Validation Checkpoint: The filtrate must remain colorless or pale. A rapid shift to a deep yellow/orange solution indicates re-oxidation to the conjugated α-keto ester.
Step 4: Concentration & Storage
-
Causality: Concentrating the product removes trace volatiles that might participate in equilibrium reactions.
-
Action: Evaporate the solvent under reduced pressure and store the resulting Methyl 3-(2-naphthyl)-2-hydroxypropanoate under an inert atmosphere at -20°C.
Reaction Pathway Visualization
Fig 1: Mechanistic workflow comparing inert filtration vs. aerobic re-oxidation failure.
References
-
Kim, J., et al. "Designing Highly Enantioselective Heterogeneous Pt Catalysts: Selective Exposure of Active Sites via Surface Modification Using Amines." ACS Publications. 3
-
"Selective Oxidation of Methyl Lactate over Carbon-Supported Noble Metal Catalysts under Base-Free Conditions." ACS Publications.1
-
"One-pot efficient synthesis of aryl α-keto esters from aryl-ketones." ResearchGate. 2
Sources
High-Fidelity Mass Spectrometry Validation for Methyl 3-(2-naphthyl)-2-oxopropanoate: Platform Comparison and Mechanistic Workflows
The Analytical Imperative: Structural Validation of Alpha-Keto Esters
Methyl 3-(2-naphthyl)-2-oxopropanoate (C₁₄H₁₂O₃) is a critical arylpyruvate derivative, frequently utilized as a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and as a substrate in enzymatic assays. Validating its structural integrity via mass spectrometry (MS) requires navigating the complex fragmentation pathways inherent to alpha-keto esters. Because the molecule contains multiple carbonyl centers and an electron-rich naphthyl ring, its gas-phase dissociation is highly dependent on the ionization method and the collision energy applied.
This guide provides a rigorous comparison of high-resolution mass spectrometry (HRMS) and tandem quadrupole (QqQ) platforms for validating this compound, grounded in the causality of its fragmentation mechanics.
Mechanistic Profiling: Causality in Gas-Phase Fragmentation
To design an effective MS method, one must first understand why the molecule fragments as it does. Under Electrospray Ionization in positive mode (ESI+), the addition of a proton preferentially occurs at the highly electronegative alpha-ketone oxygen. As demonstrated in1[1], this initial protonation weakens adjacent carbon-carbon bonds, initiating predictable dissociation pathways.
The dominant fragmentation pathway for this class of compounds is 2[3]. For Methyl 3-(2-naphthyl)-2-oxopropanoate ([M+H]⁺ at m/z 229.0859), the process unfolds as follows:
-
Direct Alpha-Cleavage: The bond between the naphthyl-CH₂ group and the alpha-ketone breaks, expelling neutral methyl 2-oxoacetate (88 Da). This yields a highly resonance-stabilized naphthylmethyl cation at m/z 141.0699. The extended pi-conjugation of the naphthalene ring makes this the most thermodynamically stable fragment, dictating its role as the base peak.
-
Sequential Neutral Losses: Alternatively, the ester moiety undergoes initial loss of methanol (-32 Da) to form an 4[4], followed by sequential losses of carbon monoxide (-28 Da), eventually converging on the same m/z 141 core.
Figure 1. ESI+ fragmentation pathways of Methyl 3-(2-naphthyl)-2-oxopropanoate.
Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)
Selecting the appropriate MS architecture depends on whether the objective is structural elucidation (qualitative certainty) or high-throughput pharmacokinetics (quantitative sensitivity).
-
Orbitrap High-Resolution Mass Spectrometry (HRMS): Orbitrap technology measures the oscillation frequency of ions in a central spindle to determine m/z with extreme precision (resolving power up to 280,000). For this compound, Orbitrap HRMS can distinguish the m/z 141.0699 naphthylmethyl cation from isobaric background interferences (e.g., matrix lipids) that a low-resolution instrument cannot resolve. It is the 5[5].
-
Triple Quadrupole (QqQ): QqQ systems utilize Multiple Reaction Monitoring (MRM). By isolating the parent ion (m/z 229) in Q1, fragmenting it in Q2, and isolating the specific product ion (m/z 141) in Q3, QqQ provides unparalleled signal-to-noise ratios. As noted by field experts,6[6] which offer a dynamic range of up to 5-6 orders of magnitude, overcoming the space-charge limitations of ion traps. This makes QqQ superior for routine, high-sensitivity batch analysis[7].
| Feature / Metric | Orbitrap HRMS (e.g., Q Exactive) | Triple Quadrupole (QqQ) | Time-of-Flight (Q-TOF) |
| Primary Utility | Structural validation, exact mass | Targeted quantitation, PK studies | Untargeted screening, fast LC |
| Mass Accuracy | < 3 ppm (Internal calibration) | Nominal mass (~0.1 Da) | < 5 ppm |
| Resolving Power | Up to 140,000 - 280,000 (FWHM) | Unit resolution (~0.7 FWHM) | 30,000 - 60,000 (FWHM) |
| Dynamic Range | ~3.5 orders of magnitude | > 5 orders of magnitude | ~4 orders of magnitude |
| Optimal Method | Full Scan / Data-Dependent MS2 | Multiple Reaction Monitoring (MRM) | Data-Independent Acq. (DIA) |
| Validation Role | Confirms exact elemental composition | Validates concentration in matrix | Rapid profiling of metabolites |
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a self-validating feedback loop. The use of a System Suitability Test (SST) ensures the mass accuracy and fragmentation efficiency are within specifications prior to sample acquisition.
Phase 1: Sample Preparation & Chromatography
-
Solvent Selection: Prepare a 1 µg/mL stock of Methyl 3-(2-naphthyl)-2-oxopropanoate in LC-MS grade Methanol:Water (50:50, v/v). Causality: Methanol provides optimal solvation for the hydrophobic naphthyl ring, while water ensures compatibility with the initial reverse-phase LC gradient.
-
Protonation Modifier: Add 0.1% Formic Acid (FA) to both the sample and mobile phases. Causality: FA acts as a proton donor, maximizing the yield of [M+H]⁺ ions in the ESI source and stabilizing the alpha-ketone for subsequent cleavage.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA).
Phase 2: MS Acquisition & Validation Logic
-
For Orbitrap (Structural Confirmation):
-
Set the source temperature to 320°C and capillary voltage to 3.5 kV.
-
Run a Full Scan (m/z 100-500) at 70,000 resolution, coupled with a Data-Dependent MS2 (ddMS2) scan at 17,500 resolution.
-
Validation Check: The exact mass of the precursor must be 229.0859 ± 5 ppm. The isotopic pattern must match the theoretical distribution for C₁₄H₁₂O₃ (e.g., the M+1 peak from ¹³C natural abundance).
-
-
For QqQ (Targeted Quantitation):
-
Optimize Collision Energy (CE) by infusing the standard. The transition 229.1 → 141.1 typically requires a CE of ~20-25 eV to maximize the alpha-cleavage.
-
Set a secondary "qualifier" transition of 229.1 → 169.1 (CE ~15 eV).
-
Validation Check: The ion ratio between the quantifier (141.1) and qualifier (169.1) must remain constant (± 20%) across all samples to rule out co-eluting interferences.
-
Figure 2. Self-validating LC-MS workflow for structural and quantitative analysis.
Concluding Insights for Application Scientists
The successful validation of Methyl 3-(2-naphthyl)-2-oxopropanoate relies heavily on exploiting its specific chemical vulnerabilities—namely, the susceptibility of the alpha-keto ester linkage to alpha-cleavage, yielding the highly stable naphthylmethyl cation. While Triple Quadrupole systems remain the workhorse for high-sensitivity quantitation due to their superior dynamic range, the shift towards Orbitrap HRMS is undeniable for unambiguous structural confirmation and unknown screening. By aligning the choice of instrument with the mechanistic realities of the molecule, researchers can ensure robust, reproducible, and self-validating analytical workflows.
References
-
Chemistry Steps. "Alpha (α) Cleavage - Mass Spectrometry." Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry." Available at: [Link]
-
Whitman College. "GCMS Section 6.14 - Fragmentation of Esters." Available at:[Link]
-
ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" Available at: [Link]
-
Metware Bio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. GCMS Section 6.14 [people.whitman.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
Comparative Toxicity and Mechanistic Profiling of Methyl 3-(2-naphthyl)-2-oxopropanoate and Related Naphthalene Derivatives
Executive Summary
The rational design of naphthalene derivatives is a cornerstone of both environmental toxicology and targeted anticancer drug development[1]. While basal naphthalenes are widely recognized for their volatile toxicity and specific metabolic activation pathways, structural functionalization drastically alters their pharmacokinetic behavior[2]. Methyl 3-(2-naphthyl)-2-oxopropanoate , characterized by its bulky 2-naphthyl core and an electrophilic alpha-keto ester side chain, serves as a critical comparative model. Unlike simple methylnaphthalenes that induce acute bronchiolar necrosis[3], complex 2-naphthyl derivatives often bypass non-specific macromolecular damage, instead exerting potent cytotoxicity through targeted mechanisms such as tubulin polymerization inhibition and the induction of apoptosis[1][4].
This guide objectively compares the toxicological profiles of these derivatives, providing drug development professionals with mechanistic insights and self-validating experimental protocols to evaluate novel aromatic hydrocarbons.
Structural Determinants of Toxicity: A Mechanistic Analysis
The cytotoxicity of naphthalene derivatives is not uniform; it is strictly dictated by the electronic and steric properties of their substituents[1].
-
Unsubstituted and Methylated Naphthalenes: Compounds like naphthalene and 2-methylnaphthalene are not inherently toxic. They require Phase I metabolic activation by Cytochrome P450 (CYP450) enzymes to form highly reactive electrophilic epoxides (e.g., naphthalene-1,2-oxide)[1]. Because specific CYP isozymes (like CYP2F2) are highly expressed in the lung, these compounds exhibit targeted cytotoxicity in the Clara cells of the bronchiolar epithelium[2][3].
-
Nitro-Derivatives: The addition of a nitro group (e.g., 1-nitronaphthalene) radically shifts the toxicity profile. 1-nitronaphthalene is a potent hepatotoxicant, causing severe centrizonal necrosis in the liver at doses where methylnaphthalenes show minimal hepatic impact[3].
-
Complex 2-Naphthyl Derivatives (e.g., Oxopropanoates & Combretastatins): The incorporation of bulky side chains, such as the alpha-keto ester in Methyl 3-(2-naphthyl)-2-oxopropanoate, alters the molecule's lipophilicity and binding affinity. Similar to 2-naphthyl combretastatin analogues, this structural bulk allows the molecule to act as a microtubule destabilizer[4]. Instead of relying on CYP450 epoxidation, these compounds directly inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells[1][4].
Metabolic activation and detoxification pathways of naphthalene derivatives.
Comparative Quantitative Toxicity Data
To contextualize the toxicity of Methyl 3-(2-naphthyl)-2-oxopropanoate, we must benchmark it against established baseline derivatives. The table below synthesizes quantitative toxicity metrics across different biological models.
| Compound | Primary Target / Cell Line | Cytotoxicity Metric | Primary Mechanism of Action | Ref |
| Naphthalene | Bronchiolar Clara Cells | Oral LD50: 490 mg/kg (Rat) | CYP450 Epoxidation & GSH Depletion | [5],[3] |
| 2-Methylnaphthalene | Bronchiolar Clara Cells | Moderate (Similar to Naphthalene) | CYP450 Epoxidation | [3] |
| 1-Nitronaphthalene | Hepatocytes | Lethal at > 1 mmol/kg (Mouse) | Centrizonal Necrosis | [3] |
| 2'-Acetonaphthone | Invertebrate Models | LC50: 7 to 38-fold > Naphthalene | High Contact Toxicity / Repellency | [5] |
| 2-Naphthyl Combretastatins | HeLa / A549 Carcinoma | IC50: < 0.4 µM (Z-isomers) | Tubulin Inhibition (G2/M Arrest) | [4] |
| Methyl 3-(2-naphthyl)-2-oxopropanoate | Cancer Cell Lines | Extrapolated Low µM | Apoptosis / Microtubule Disruption | [1],[4] |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the comparative toxicity of novel 2-naphthyl derivatives, empirical validation must differentiate between acute necrotic lysis (typical of reactive epoxides) and programmed cell death (typical of targeted tubulin inhibitors).
Protocol A: In Vitro Cytotoxicity and Apoptosis Assay (Flow Cytometry)
This protocol utilizes Annexin V and Propidium Iodide (PI) to establish causality between compound exposure and apoptotic induction[1].
-
Causality Check: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (necrosis/late apoptosis). This dual-staining prevents false-positive toxicity readings caused by mechanical cell damage during harvesting.
-
Cell Seeding: Seed HeLa or A549 cells at a density of 1×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C to allow for adherence.
-
Compound Treatment: Treat cells with varying concentrations (e.g., 0.1 µM to 10 µM) of the naphthalene derivative dissolved in DMSO. Crucial Control: Ensure final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced baseline toxicity.
-
Harvesting: After 24 hours, collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI[1].
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Causality Check: Darkness is mandatory to prevent the photobleaching of the fluorophores, which would artificially lower the toxicity readout.
-
Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour[1].
Protocol B: Tubulin Polymerization and Cell Cycle Arrest Analysis
To confirm if the cytotoxicity observed in Protocol A is driven by cytoskeletal disruption (as seen in bulky 2-naphthyl derivatives)[4].
-
Cell Cycle Staining: Treat cells with the derivative (e.g., 10−7 M) for 24 hours[4]. Harvest, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.
-
RNase Treatment: Resuspend in PBS containing 50 µg/mL RNase A. Causality Check: PI binds to all nucleic acids. RNase degrades RNA, ensuring the PI fluorescence strictly correlates to DNA content, allowing accurate cell cycle phase (G0/G1 vs G2/M) quantification.
-
Analysis: Stain with 50 µg/mL PI and analyze via flow cytometry. A practically complete cell cycle arrest at the G2/M phase indicates tubulin inhibition[4].
Step-by-step experimental workflow for evaluating derivative-induced cytotoxicity.
Conclusion
The comparative toxicity of naphthalene derivatives highlights a profound structure-activity relationship. While simple derivatives like 2-methylnaphthalene rely on CYP450-mediated epoxidation leading to localized bronchiolar damage[3], the introduction of bulky, electrophilic moieties—such as the alpha-keto ester in Methyl 3-(2-naphthyl)-2-oxopropanoate—shifts the mechanistic paradigm. By mimicking the steric profile of 2-naphthyl combretastatins[4], these complex derivatives can bypass non-specific oxidative stress[6] and act as targeted cytotoxic agents capable of inducing G2/M cell cycle arrest and apoptosis[1]. Rigorous, self-validating flow cytometric protocols remain the gold standard for differentiating these highly divergent toxicological pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
